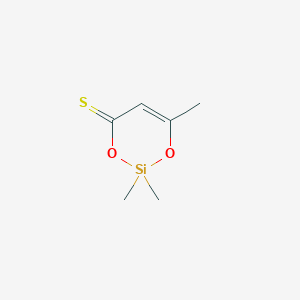
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione is a unique organosilicon compound characterized by its distinctive dioxasiline ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione typically involves the reaction of trimethylsilyl chloride with a suitable dioxasiline precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes, such as distillation or chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications. The use of advanced purification techniques, such as crystallization and recrystallization, further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The silicon atom in the dioxasiline ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the silicon atom under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the development of novel bioactive molecules and as a probe in biochemical studies.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione involves its interaction with specific molecular targets. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound shares a similar dioxin ring structure but lacks the silicon atom.
2,2,6-Trimethyl-4H-1,3-dioxin-4-thione: Similar to the target compound but without the silicon atom, making it less versatile in certain applications.
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-one: This compound has a similar structure but with an oxygen atom instead of a thione group.
Uniqueness
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione stands out due to its unique combination of a silicon atom and a thione group within the dioxasiline ring. This structural feature imparts distinct chemical reactivity and stability, making it valuable for specialized applications in organic synthesis and materials science.
Properties
CAS No. |
188970-33-4 |
|---|---|
Molecular Formula |
C6H10O2SSi |
Molecular Weight |
174.29 g/mol |
IUPAC Name |
2,2,6-trimethyl-1,3,2-dioxasiline-4-thione |
InChI |
InChI=1S/C6H10O2SSi/c1-5-4-6(9)8-10(2,3)7-5/h4H,1-3H3 |
InChI Key |
RDWBBXCTFBHJDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)O[Si](O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















